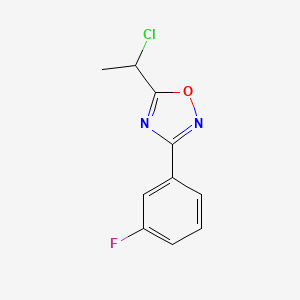

5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole

Description

5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole (molecular formula: C₁₁H₁₀ClFN₂O) is a halogenated oxadiazole derivative characterized by a 1-chloroethyl substituent at position 5 and a 3-fluorophenyl group at position 3 of the oxadiazole ring . Its structural features include:

- SMILES: CC1=C(C=CC(=C1)C2=NOC(=N2)C(C)Cl)F

- InChIKey: WVSHKIGAYPPUFM-UHFFFAOYSA-N . This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-349899) for research purposes, with a 250 mg unit priced at $188.00 .

Properties

IUPAC Name |

5-(1-chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2O/c1-6(11)10-13-9(14-15-10)7-3-2-4-8(12)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSQJTJXBJYAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC(=CC=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(3-fluorophenyl)-1,2,4-oxadiazole with 1-chloroethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Synthetic Routes for 1,2,4-Oxadiazole Derivatives

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and activated carbonyl compounds. For example:

-

Amidoxime Intermediate Route : Amidoximes react with esters or acyl chlorides in the presence of alkaline agents (e.g., NaOEt) to form 1,2,4-oxadiazoles .

-

Chloroethyl Substituent : The 1-chloroethyl group at position 5 may originate from alkylation of a precursor oxadiazole using chloroethyl halides .

Example Reaction Pathway :

1-Chloroethyl Group (Position 5)

-

Nucleophilic Substitution : The chlorine atom is susceptible to substitution with nucleophiles (e.g., amines, alkoxides) .

-

Example: Reaction with piperidine yields secondary amine derivatives.

-

-

Elimination Reactions : Under basic conditions, dehydrohalogenation may form a vinyl substituent .

3-Fluorophenyl Group (Position 3)

-

Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing nature directs substituents to meta/para positions.

1,2,4-Oxadiazole Ring

-

Acid/Base Stability : The ring is stable under mild acidic/basic conditions but may hydrolyze in strong acids (e.g., HCl) to form hydrazides .

-

Reduction : Catalytic hydrogenation (H/Pd-C) can cleave the ring to yield diamines .

Side-Chain Modifications

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | KCO, DMF, 80°C | 5-(1-Aminoethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole |

| Oxidation | KMnO, HO, 25°C | 5-(1-Chloroacetyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole |

Ring-Opening Reactions

-

Acidic Hydrolysis :

\text{1,2,4-Oxadiazole} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Hydrazide + Carboxylic Acid}

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is , with a molecular weight of approximately 232.64 g/mol. The compound features a distinctive oxadiazole ring, which is known for its diverse pharmacological activities. The presence of the chloroethyl and fluorophenyl groups enhances the compound's reactivity and biological profile .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole. Research indicates that compounds containing the oxadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines.

- Case Study : A study evaluated several oxadiazole derivatives against human lung (A549), breast (MCF-7), and colon (WiDr) cancer cell lines. Among them, certain derivatives showed IC50 values indicating potent anticancer activity. Modifications to the oxadiazole structure, such as adding electron-withdrawing groups, were found to enhance biological activity significantly .

| Compound | Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|---|

| Compound A | WiDr | 4.5 | High |

| Compound B | MCF-7 | 0.48 | Very High |

| Compound C | HCT-116 | 0.19 | Very High |

Anti-inflammatory Properties

Oxadiazoles have also been investigated for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory agents.

- Research Findings : In comparative studies against standard anti-inflammatory drugs like ibuprofen, certain oxadiazole derivatives demonstrated superior efficacy in reducing inflammation markers in vitro . This suggests that 5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole could be further explored for therapeutic applications in inflammatory diseases.

Antibacterial Activity

The antibacterial properties of oxadiazoles are another area of interest. Research has shown that derivatives of this compound exhibit activity against various bacterial strains.

- Case Study : A series of synthesized N-substituted acetamide derivatives containing the oxadiazole nucleus were screened for antibacterial activity against pathogens such as Escherichia coli and Salmonella typhi. Results indicated that these compounds possess notable antibacterial effects, suggesting potential applications in treating bacterial infections .

Synthesis and Development

The synthesis of 5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole typically involves cyclization reactions that form the oxadiazole ring structure. Recent advancements in synthetic methodologies have improved yields and purity levels of these compounds, facilitating their use in research and development .

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents enhances its binding affinity and specificity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Key Observations :

- Fluorophenyl vs. Trifluoromethylphenyl : The 3-fluorophenyl group (electron-withdrawing) contrasts with 3-(trifluoromethyl)phenyl in terms of electronic and steric properties, affecting binding interactions in biological systems .

Physicochemical Properties

- Molecular Weight : 256.66 g/mol (target compound) vs. 178.17 g/mol (3-methyl analog) .

- Lipophilicity : The 1-chloroethyl and trifluoromethyl groups increase logP values, enhancing membrane permeability in drug design contexts .

- Stability : Chloroethyl substituents may confer hydrolytic instability under basic conditions compared to methyl or unsubstituted analogs .

Commercial Availability and Suppliers

Biological Activity

5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

- IUPAC Name : 5-(1-chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole

- Molecular Formula : C10H8ClFN2O

- Molecular Weight : 222.64 g/mol

- CAS Number : 12189044

The biological activity of oxadiazole derivatives is often linked to their ability to interact with various biological targets, including enzymes and receptors. The presence of the oxadiazole ring enhances lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | SNB-75 (CNS cancer) | 0.420 | 95.70% |

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | MCF7 (breast cancer) | 0.420 | 98.74% |

| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | PC-3 (prostate cancer) | 0.421 | 95.37% |

These compounds have shown high potency in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

Antimicrobial Activity

The oxadiazole ring is also associated with antimicrobial properties. Research indicates that derivatives can exhibit activity against bacterial and fungal pathogens:

- Antibacterial : Compounds have been reported to inhibit growth of Mycobacterium bovis and other pathogenic bacteria.

- Antifungal : Certain derivatives have shown effectiveness against fungal strains by disrupting cell wall synthesis.

A study highlighted the potential of oxadiazoles to act synergistically with existing antibiotics to enhance efficacy against resistant strains .

Anti-inflammatory and Analgesic Effects

Compounds containing the oxadiazole moiety have demonstrated anti-inflammatory and analgesic properties in preclinical models. This activity is believed to be mediated through inhibition of pro-inflammatory cytokines and modulation of pain pathways .

Case Studies

- Anticancer Efficacy : A study investigated a series of oxadiazole derivatives for their anticancer effects on a panel of human cancer cell lines. The most potent compounds displayed IC50 values in the low micromolar range and significant inhibition rates across multiple cancer types .

- Antimicrobial Screening : Another research effort focused on the synthesis and testing of new oxadiazole derivatives against Mycobacterium tuberculosis. The most active compounds showed promising results in both active and dormant states of the bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(1-chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclization of precursor amidoximes with chlorinating agents. For example, POCl3 is widely used to form the 1,2,4-oxadiazole ring via dehydration-cyclization reactions at 90–100°C under reflux . Chloroethyl substituents may be introduced via nucleophilic substitution using 1-chloroethyl precursors. Key factors affecting yield include:

- Temperature : Elevated temperatures (≥90°C) improve cyclization efficiency but may increase side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity.

- Purification : Recrystallization from DMSO/water mixtures (2:1) is effective for isolating high-purity products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm and chloroethyl methylene protons at δ 4.0–4.5 ppm) .

- X-ray Crystallography : Resolves crystal packing and bond angles, particularly for verifying oxadiazole ring planarity and substituent orientation .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHClFNO, theoretical MW: 226.05) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology :

- Ventilation : Use fume hoods due to volatile chlorinated intermediates (e.g., POCl3) .

- PPE : Nitrile gloves and lab coats to prevent skin contact with corrosive reagents.

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorophenyl and 1-chloroethyl substituents influence the compound’s reactivity and stability?

- Methodology :

- Computational Studies : Density Functional Theory (DFT) calculations predict electron-withdrawing effects of the fluorine atom, which stabilize the oxadiazole ring via resonance. The chloroethyl group increases electrophilicity at the C5 position, making it susceptible to nucleophilic substitution .

- Experimental Validation : Compare reaction rates with analogs (e.g., 3-phenyl vs. 3-fluorophenyl derivatives) in SN2 reactions to quantify substituent effects .

Q. What strategies can resolve contradictions in reported biological activity data across assay systems?

- Methodology :

- Dose-Response Studies : Test the compound at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Assay-Specific Controls : Include positive controls (e.g., known kinase inhibitors for enzyme assays) to normalize inter-lab variability .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare results across studies, accounting for variables like solvent (DMSO vs. ethanol) or cell line differences .

Q. How can computational modeling optimize the design of derivatives with enhanced luminescent or pharmacological properties?

- Methodology :

- Molecular Docking : Screen derivatives against target proteins (e.g., kinase domains) to predict binding affinity.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with biological activity or photophysical data .

- Synthetic Prioritization : Focus on derivatives with calculated LogP values <3.5 to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.